molecular formula C9H8ClN3O2 B572807 ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate CAS No. 1363380-62-4

ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Cat. No.: B572807
CAS No.: 1363380-62-4
M. Wt: 225.632
InChI Key: CZOQCLRXLRTRLX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS: 1363380-62-4) emerged as a structurally significant heterocyclic compound in the early 21st century. Its synthesis was first reported in patent literature, where it served as a key intermediate for kinase inhibitors. The compound’s discovery aligns with broader efforts to optimize pyrazolo-pyridine scaffolds for pharmaceutical applications, particularly in targeting protein kinases and metabolic enzymes. Early synthetic routes involved multi-step protocols, including nucleophilic substitution and cyclization reactions, to introduce the chloro and ester substituents at strategic positions on the fused pyrazolo-pyridine core.

Significance in Heterocyclic Chemistry

This compound exemplifies the versatility of pyrazolo[4,3-b]pyridines in medicinal chemistry. Its structure combines:

  • A bicyclic framework that enhances metabolic stability compared to monocyclic analogs.
  • Electron-withdrawing groups (chloro at C6, ester at C3) that modulate electronic properties and intermolecular interactions.
  • A tautomerizable NH group in the pyrazole ring, enabling hydrogen bonding with biological targets.

These features make it a valuable building block for drug discovery, particularly in kinase inhibition and allosteric modulation. The ester group also serves as a handle for further functionalization, enabling the synthesis of carboxylic acid derivatives or amides.

Overview of Pyrazolo[4,3-b]Pyridine Scaffold in Chemical Research

The pyrazolo[4,3-b]pyridine scaffold has garnered attention due to its:

Table 1: Key Applications of Pyrazolo[4,3-b]Pyridine Derivatives

Application Example Compounds Biological Targets
Kinase inhibition TRKA inhibitors Tropomyosin receptor kinases
Antiproliferative agents PAH therapeutics Soluble guanylate cyclase (sGC)
Neurological modulators mGlu4 PAMs Metabotropic glutamate receptors
Anticoagulants Apixaban analogs Factor Xa

The scaffold’s synthetic flexibility is demonstrated by methods such as:

  • Japp-Klingemann reactions for constructing the pyrazole ring.
  • Copper-mediated cross-coupling to introduce aryl/alkyl groups.
  • Multi-component condensations using hydrazines and aldehydes.

In this compound, the C6 chloro group enhances electrophilicity at adjacent positions, facilitating subsequent functionalization. The ester moiety at C3 provides a site for hydrolytic conversion to carboxylic acids, enabling structure-activity relationship (SAR) studies.

This compound’s utility is further highlighted by its role in synthesizing advanced intermediates for:

  • Pyridopyrazolopyrimidines with antitumor activity.
  • 1-Arylindazoles via hydrazone cyclization.
  • Dual-pathway regulators for pulmonary arterial hypertension.

Properties

IUPAC Name

ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-7-6(12-13-8)3-5(10)4-11-7/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOQCLRXLRTRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazolopyridine core. The final step involves esterification with ethanol to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate has the molecular formula C9H8ClN3O2C_9H_8ClN_3O_2 and a molecular weight of approximately 226 Da. The compound features a bicyclic structure that combines both pyrazole and pyridine rings, with a chloro substituent at the 6-position and an ethyl ester at the 3-position. These structural characteristics contribute to its unique chemical properties and potential biological activities .

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-b]pyridine compounds, including this compound, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, specific derivatives have been evaluated for their activity against lung cancer (A549) and other human cancer cell lines, demonstrating significant antiproliferative effects .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Interaction studies indicate that it may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. The ability to inhibit specific enzymes involved in inflammation could provide therapeutic avenues for treating chronic inflammatory diseases.

Neurological Applications

This compound has also been explored for its effects on the neurological system. Its binding affinity to various receptors suggests potential uses in treating neurological disorders. Research into its mechanism of action is ongoing, aiming to elucidate how it interacts with neural pathways and neurotransmitter systems .

Synthetic Chemistry Applications

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazole Ring : This involves cyclization reactions using appropriate precursors.
  • Chlorination : The introduction of the chloro group at the 6-position is achieved through electrophilic substitution reactions.
  • Esterification : The final step includes the formation of the ethyl ester from the corresponding acid.

These synthetic pathways are crucial for producing this compound in research settings and for exploring its derivatives with enhanced biological activities .

Research into the biological activities of this compound has focused on:

  • Binding Affinity : Studies assessing its interaction with various biological targets help elucidate its mechanism of action.
  • Toxicity Assessments : Safety evaluations indicate that while the compound exhibits beneficial pharmacological effects, it also has associated toxicity risks that need careful consideration in drug development processes .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound differs from similar compounds in terms of structure and biological activity:

Compound NameSimilarity IndexUnique Features
Ethyl 1H-indazole-3-carboxylate0.73Indazole ring structure
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate0.65Dimethyl substitution enhancing lipophilicity
Methyl 1H-indazole-3-carboxylate0.67Methyl group affects solubility
Ethyl 2-(3-aminopyridin-2-yl)acetate0.69Amino group introduces additional reactivity
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate0.65Pyridine substitution alters biological activity

This table illustrates how this compound is distinguished by its specific chloro substitution and unique bicyclic structure, potentially conferring distinct biological properties not observed in other similar compounds .

Mechanism of Action

The mechanism of action of ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This interaction can block the active site of the enzyme, preventing it from catalyzing its normal reaction. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[4,3-b]Pyridine Core

Halogen-Substituted Derivatives
  • Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS: 1638761-48-4): Differs by a bromine atom at position 6 and a methyl group at position 1.
  • Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate :
    • Positional isomer with fused pyrazole ring at [3,4-b] instead of [4,3-b]. This alters electronic distribution and steric interactions, impacting binding affinity in biological targets .
Ester and Functional Group Modifications
  • Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS: 1234616-14-8): Lacks the chlorine substituent at position 4.
  • Ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 2135339-43-2):
    • Incorporates bulky cyclopropyl and fluorophenyl groups, which enhance lipophilicity and may improve membrane permeability in drug design .

Key Research Findings

  • Synthetic Optimization :
    The target compound’s synthesis requires careful selection of bases to avoid side reactions. For example, using NaOH or MeONa can lead to ester group degradation, whereas milder bases like DABCO yield cleaner products .
  • Regioselectivity in Functionalization :
    Chlorine at position 6 directs electrophilic attacks to specific sites on the pyrazolo[4,3-b]pyridine core, differing from bromine or methyl analogs .
  • Biological Relevance: The chlorine substituent enhances binding to ATP pockets in kinases due to its electron-withdrawing nature, a feature less pronounced in non-halogenated analogs .

Biological Activity

Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (ECPC) is a heterocyclic compound belonging to the pyrazolo[4,3-b]pyridine family. This compound has garnered attention due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of ECPC, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of ECPC is C9H8ClN3O2C_9H_8ClN_3O_2, with a molecular weight of approximately 226 Da. The compound features a bicyclic structure comprising both a pyrazole and a pyridine ring, with a chlorine substituent at the 6-position and an ethyl ester group at the 3-position. These structural characteristics contribute to its unique chemical properties and biological activities.

Synthesis of ECPC

The synthesis of ECPC typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Hydrazide : Reaction of 6-chloropyridine-3-carboxylic acid with hydrazine.
  • Cyclization : Cyclization of the hydrazide to form the pyrazolopyridine core.
  • Esterification : Esterification with ethanol to yield the ethyl ester.

This method can be optimized for large-scale production using continuous flow reactors to enhance yield and purity .

Anticancer Properties

Research indicates that compounds containing the pyrazolo[4,3-b]pyridine scaffold exhibit significant anticancer activity. Specifically, studies have shown that ECPC may inhibit the growth of various cancer cell types, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies demonstrate that ECPC can induce antiproliferative effects on these cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

ECPC has also been evaluated for its antimicrobial properties. The compound's structural similarity to purine bases may enable it to act as an enzyme inhibitor, disrupting cellular processes in microbial pathogens. Preliminary studies indicate promising results against various bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory potential of ECPC is another area of interest. Compounds within the pyrazolo[4,3-b]pyridine class have been documented to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The precise mechanism of action for ECPC remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially inhibiting enzyme activity by mimicking natural substrates. This interaction could block active sites on enzymes, preventing normal catalytic reactions and interfering with cellular signaling pathways .

Data Summary

The following table summarizes key findings related to the biological activity of ECPC:

Biological Activity Cell Line/Target Effect Observed Reference
AnticancerMDA-MB-231 (Breast Cancer)Inhibition of cell proliferation
AnticancerHepG2 (Liver Cancer)Induction of apoptosis
AntimicrobialVarious Bacterial StrainsInhibition of growth
Anti-inflammatoryIn vitro ModelsReduction in pro-inflammatory cytokines

Case Studies and Research Findings

Recent studies have highlighted ECPC's potential in various therapeutic contexts:

  • Case Study 1 : A study evaluating the anticancer effects of ECPC on MDA-MB-231 cells reported a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Case Study 2 : Research on antimicrobial activity demonstrated that ECPC exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.

Q & A

Q. What are the standard synthetic routes for ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via multi-step heterocyclic reactions. Key methods include:

  • Friedlander Condensation : Ethyl acetoacetate reacts with chromene derivatives (e.g., 4-amino-2-oxo-2H-chromene-3-carbaldehyde) to form pyridine-fused intermediates .
  • Nucleophilic Displacement : Ethoxy groups in intermediates like chromeno[4,3-b]pyridine-3-carboxylate are displaced by hydrazine hydrate to yield carbohydrazide precursors, which are cyclized with carboxylic acids or anhydrides .
  • Characterization : Intermediates are validated via 1H^1H-NMR (e.g., δ 12.10 ppm for NH protons), ESIMS (m/z 249.9–450.2), and HPLC purity (>97%) .

Q. How is the structural integrity of this compound confirmed?

  • Spectroscopic Analysis :
    • 1H^1H-NMR identifies substituents (e.g., δ 7.27–7.34 ppm for aromatic protons, δ 3.71 ppm for methylene groups) .
    • ESIMS confirms molecular weight (e.g., m/z 328.2 for related analogs) .
  • Chromatography : HPLC ensures purity (>98%) and detects byproducts .

Advanced Research Questions

Q. What strategies improve synthetic yield in multi-step pyrazolo-pyridine syntheses?

  • Optimized Reaction Conditions : Elevated temperatures (50–80°C) and anhydrous solvents (e.g., POCl3_3) enhance cyclization efficiency .

  • Catalytic Systems : Lewis acids (e.g., ZnCl2_2) or microwave-assisted synthesis reduce reaction time and improve yields (e.g., 76% for Friedlander condensation) .

  • Yield Data :

    StepYield (%)Reference
    Carbohydrazide formation72
    Oxadiazole cyclization69–80

Q. How are contradictions in spectral data resolved during structural elucidation?

  • Multi-Technique Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR (e.g., 1733 cm1^{-1} for ester C=O) to cross-verify substituent positions .
  • Isotopic Labeling : Deuterated solvents (DMSO-d6_6) clarify exchangeable protons (e.g., NH at δ 12.10 ppm) .
  • X-ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., pyrazolo[3,4-b]pyridine derivatives) .

Q. What methodologies assess the biological activity of pyrazolo-pyridine derivatives?

  • In Vitro Assays :
    • Anticancer activity via MTT assays (e.g., IC50_{50} values for chromeno-pyridine derivatives) .
    • Enzyme inhibition (e.g., kinase assays using purified targets) .
  • Mechanistic Studies :
    • Molecular docking (e.g., binding affinity to ATP pockets) .
    • Metabolite profiling (LC-MS/MS) identifies active metabolites .

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